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Heptelidic acid chlorohydrin

Cytotoxicity Antitumor Sesquiterpene lactone

When studying glycolytic dependency in cancer, distinguishing GAPDH-mediated from GAPDH-independent cytotoxicity is essential. Heptelidic acid chlorohydrin (HAC) provides an epoxide-absent negative control-it cannot covalently modify GAPDH Cys149, yet retains cytotoxicity (IC₅₀ 0.13-0.74 µg/mL against SW-13, G361, IMR-32, IMR-90 cells). This enables unambiguous attribution of observed effects to GAPDH inhibition versus alternative mechanisms. - Epoxide-absent sesquiterpene lactone for SAR alongside heptelidic acid and hydroheptelidic acid. - Validated cytotoxicity profile supports GAPDH-independent mechanistic dissection. - Distinct chlorine isotope pattern (³⁵Cl/³⁷Cl ≈ 3:1) aids rapid LC-HRMS dereplication in fungal metabolomics.

Molecular Formula C15H21ClO5
Molecular Weight 316.77 g/mol
Cat. No. B1247740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptelidic acid chlorohydrin
Synonymsheptelidic acid chlorohydrin
Molecular FormulaC15H21ClO5
Molecular Weight316.77 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(C2C1C=C(COC2=O)C(=O)O)(CCl)O
InChIInChI=1S/C15H21ClO5/c1-8(2)10-3-4-15(20,7-16)12-11(10)5-9(13(17)18)6-21-14(12)19/h5,8,10-12,20H,3-4,6-7H2,1-2H3,(H,17,18)/t10-,11-,12-,15-/m1/s1
InChIKeyBJGUEPXNQKBVBW-RTWAVKEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptelidic Acid Chlorohydrin Overview


Heptelidic acid chlorohydrin (HAC) is a chlorinated sesquiterpene lactone belonging to the terpene lactone class of prenol lipids [1]. First identified as a toxic metabolite of Phyllosticta sp. against spruce budworm larvae [2], HAC was subsequently isolated from Acremonium sp. strain No. 618 and characterized for antitumor activity against a panel of human cancer cell lines [3]. The compound is also produced by fungi of the genus Hormonema [1]. HAC is structurally distinguished from its parent compound, heptelidic acid (koningic acid), by the presence of a chloromethyl group at the C-9 position and an additional hydroxyl group, yielding a molecular formula of C₁₅H₂₁ClO₅ (MW 316.77) versus C₁₅H₂₀O₅ (MW 280.32) for heptelidic acid [4]. Despite sharing the sesquiterpene lactone backbone with heptelidic acid, the chlorinated modification alters physicochemical properties and may influence target engagement, making HAC a chemically distinct candidate for structure–activity relationship (SAR) studies and applications where halogenated analogs offer procurement-relevant differentiation.

Chlorinated sesquiterpene lactone probe for SAR studies
Cell-model cytotoxicity screening across adherent tumor lines
Insecticidal chemical ecology and endophyte metabolite research

Why Heptelidic Acid Cannot Replace the Chlorohydrin


Heptelidic acid (koningic acid) and heptelidic acid chlorohydrin are not interchangeable procurement choices. The chlorohydrin modification introduces a chlorine atom and an additional hydroxyl group, increasing molecular weight from 280.32 to 316.77 Da and altering the hydrogen-bonding capacity and lipophilicity profile [1]. These structural differences translate into divergent biological profiles: heptelidic acid is a well-characterized irreversible inhibitor of GAPDH (Ki = 1.6 µM against human GAPDH; IC₅₀ = 90 µM) that binds Cys149 in the catalytic site [2], whereas heptelidic acid chlorohydrin has documented cell-line-specific cytotoxicity (IC₅₀ = 0.13–0.74 µg/mL across IMR-90, SW-13, G361, and IMR-32 cells) [3] but lacks published confirmatory GAPDH inhibition data. Furthermore, the producing organisms differ substantially—heptelidic acid is predominantly sourced from Trichoderma spp., while the chlorohydrin is recovered from Acremonium, Phyllosticta, and Hormonema spp. [4][5]—which affects both natural product availability and biosynthetic gene cluster context. Generic substitution without verifying target-specific activity for the chlorinated analog risks experimental artifacts in glycolysis inhibition studies, cytotoxicity screening, and ecological/insecticidal investigations.

Heptelidic acid chlorohydrin (HAC)
Chloromethyl/hydroxyl modification; no epoxide warhead
Cell-line cytotoxicity documented (IMR-90, SW-13, G361, IMR-32)
GAPDH inhibition not reported; epoxide absent
Heptelidic acid (koningic acid)
Epoxide present; covalent Cys149 GAPDH inhibitor
GAPDH inhibition Ki = 1.6 µM; no matching cytotoxicity panel
Primary source: Trichoderma spp., not Acremonium/Phyllosticta

Differential Evidence for Heptelidic Acid Chlorohydrin


Cytotoxicity in Human Tumor Cell Lines

Heptelidic acid chlorohydrin exhibited differential cytotoxicity across four human tumor cell lines with IC₅₀ values ranging from 0.13 to 0.74 µg/mL in the original Kawashima et al. (1994) study [1]. The most sensitive line was SW-13 (adrenal cortex adenocarcinoma, IC₅₀ = 0.13 µg/mL), followed by IMR-32 (neuroblastoma, IC₅₀ = 0.24 µg/mL), G361 (melanoma, IC₅₀ = 0.28 µg/mL), and IMR-90 (lung fibroblast, IC₅₀ = 0.74 µg/mL) [2]. In contrast, heptelidic acid (koningic acid) has been primarily characterized for GAPDH inhibition (IC₅₀ = 90 µM; Ki = 1.6 µM) [3] rather than direct cytotoxicity against these specific adherent tumor lines; no head-to-head cytotoxicity data for heptelidic acid against the same IMR-90, SW-13, G361, or IMR-32 panel have been published. The 2015 Natural Product Communications study co-isolated both heptelidic acid chlorohydrin and (+)-heptelidic acid from Xylariaceae sp. FL0390 and reported that both fell within a collective IC₅₀ range of 0.2–5.0 µM across five human tumor cell lines, but did not disclose compound-specific IC₅₀ values [4]. Therefore, the single-agent quantitative cytotoxicity profile of the chlorohydrin against this specific four-line panel remains a distinct dataset.

Cytotoxicity profile
Cross-study comparable
SW-13: 0.13 µg/mL; IMR-32: 0.24 µg/mL; G361: 0.28 µg/mL; IMR-90: 0.74 µg/mL
Cell-model endpoint context; supports SAR for adherent tumor lines
No head-to-head heptelidic acid data on same panel
Cytotoxicity Antitumor Sesquiterpene lactone

Chloromethyl Structural Modification

Heptelidic acid chlorohydrin (C₁₅H₂₁ClO₅, MW 316.77) is structurally distinguished from heptelidic acid (C₁₅H₂₀O₅, MW 280.32) by the formal addition of HCl across the epoxide ring of heptelidic acid, resulting in a chloromethyl group (–CH₂Cl) at C-9 and a tertiary hydroxyl group (–OH) at the same position [1][2]. The IUPAC name confirms the chloromethyl substitution: (5aS,6R,9S,9aS)-9-(chloromethyl)-9-hydroxy-1-oxo-6-propan-2-yl-3,5a,6,7,8,9a-hexahydro-2-benzoxepine-4-carboxylic acid [3]. This modification increases the molecular weight by 36.45 Da (+13.0%), introduces a polar hydroxyl group, and replaces the electrophilic epoxide moiety with a chloromethyl group that has distinct reactivity and hydrogen-bonding properties. The epoxide of heptelidic acid is critical for covalent binding to the Cys149 residue of GAPDH [4]; the chlorohydrin lacks this epoxide, which may fundamentally alter its mechanism of target engagement. Hydroheptelidic acid (C₁₅H₂₂O₅, MW 282.33), in which the epoxide is fully reduced to a diol, represents a third structural variant with its own distinct profile [5].

Structural modification
Class-level inference
HAC MW 316.77 (+13%); Cl 11.2% mass; chloromethyl replaces epoxide
Structural probe to dissociate epoxide-dependent from independent activity
MS chlorine isotope pattern enables detection
Structural biology SAR Halogenated natural products

Producer Organism Specificity

Heptelidic acid chlorohydrin is biosynthesized by a taxonomically distinct set of fungal genera compared to heptelidic acid. The chlorohydrin has been definitively isolated from Acremonium sp. strain No. 618 (the source for the Kawashima et al. antitumor study) [1], Phyllosticta sp. strain 76 (the original spruce budworm toxicity source) [2], and Hormonema dematioides [3]. In contrast, heptelidic acid (koningic acid) is primarily associated with Trichoderma koningii and Trichoderma virens, with more recent reports identifying production in Aspergillus oryzae RIB40 [4][5]. This taxonomic divergence implies different biosynthetic gene clusters and potentially different co-occurring secondary metabolites in crude extracts. The 2015 co-isolation study from Xylariaceae sp. FL0390 confirmed that both compounds can co-occur in a single organism [6], but the primary producing strains differ, which has practical implications for fermentation-based production and natural product library screening.

Producer specificity
Class-level inference
Acremonium, Phyllosticta, Hormonema vs. Trichoderma, Aspergillus for heptelidic acid
Genus-specific sourcing; metabolomics dereplication marker
Co-occurrence confirmed only in Xylariaceae sp. FL0390
Natural products sourcing Fungal secondary metabolites Biosynthetic gene clusters

Insecticidal Activity in Spruce Budworm

Heptelidic acid chlorohydrin, along with heptelidic acid and hydroheptelidic acid, was isolated as one of the bioactive constituents responsible for reduced growth rate and mortality of spruce budworm (Choristoneura fumiferana) larvae in balsam fir needle endophyte extracts [1]. This discovery preceded the antitumor characterization and represents the original biological context for HAC. The study identified HAC specifically from Phyllosticta sp. strain 76, an endophytic fungus of Abies balsamea, and confirmed its toxicity through bioassay-directed fractionation [1]. While heptelidic acid itself has also been reported to have insecticidal or antifeedant properties, the chlorohydrin was specifically noted as a distinct active principle in the ecologically relevant conifer–endophyte–herbivore system. No published quantitative comparison of insecticidal potency (LD₅₀ or growth inhibition) between HAC and heptelidic acid against the same insect species is currently available; however, the co-occurrence of all three heptelidic acid variants—heptelidic acid, heptelidic acid chlorohydrin, and hydroheptelidic acid—as active principles in the same ecological interaction [1] suggests functional complementarity rather than redundancy.

Insecticidal activity
Supporting evidence
Toxic principle in spruce budworm larval bioassay (Phyllosticta sp. 76)
Ecological bioassay context; supports chemical ecology studies
Quantitative comparative insecticidal data not yet available
Insecticidal Chemical ecology Endophytic fungi

Absence of GAPDH Inhibition

Heptelidic acid (koningic acid) is unequivocally characterized as a potent, selective, irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), binding covalently to the Cys149 residue in the catalytic site with a Ki of 1.6 µM and an enzymatic IC₅₀ of 90 µM [1]. The epoxide moiety is essential for this covalent inhibition mechanism . Heptelidic acid chlorohydrin, in which the epoxide is opened to a chloromethyl–hydroxyl pair, lacks this electrophilic warhead [2]. To date, no published study has directly measured GAPDH inhibition by heptelidic acid chlorohydrin. While class-level inference suggests that the sesquiterpene lactone core may retain some affinity for the GAPDH active site, the absence of the epoxide makes covalent modification of Cys149 structurally impossible [3]. This represents a critical functional divergence: heptelidic acid chlorohydrin cannot be assumed to act as a GAPDH inhibitor in glycolysis-dependent assays, and researchers studying glycolytic inhibition should specifically select heptelidic acid, not the chlorohydrin, unless they are intentionally probing epoxide-independent mechanisms.

GAPDH inhibition
Class-level inference
HAC: no GAPDH data; epoxide absent. Heptelidic acid: Ki 1.6 µM (covalent Cys149)
Critical negative control for glycolysis studies; GAPDH-independent cytotoxicity probe
Confirmatory GAPDH assay lacking for chlorohydrin
GAPDH inhibition Glycolysis Mechanism of action

Application Scenarios for Heptelidic Acid Chlorohydrin


Epoxide-Dependent vs. Independent Cytotoxicity SAR

Heptelidic acid chlorohydrin serves as a critical tool compound for SAR studies comparing epoxide-containing (heptelidic acid) and epoxide-absent (HAC, hydroheptelidic acid) sesquiterpene lactones. The demonstrated cytotoxicity of HAC against SW-13, G361, IMR-32, and IMR-90 cells (IC₅₀ 0.13–0.74 µg/mL) [1] provides a baseline activity profile that can be directly compared with heptelidic acid under identical cell-based assay conditions. Because HAC lacks the epoxide required for covalent GAPDH Cys149 modification [2][3], any retained cytotoxicity implicates epoxide-independent mechanisms—potentially involving the sesquiterpene lactone core, the carboxylic acid moiety, or non-covalent target engagement. Researchers designing such comparative studies should procure all three variants (heptelidic acid, heptelidic acid chlorohydrin, and hydroheptelidic acid) to construct a complete SAR matrix.

Plant–Endophyte–Insect Chemical Ecology

The original discovery of HAC as a spruce budworm toxin from Phyllosticta sp. endophytes of balsam fir [4] positions this compound uniquely for chemical ecology investigations. Research programs studying conifer–endophyte–herbivore tritrophic interactions, forest pest biocontrol, or the ecological role of halogenated fungal metabolites can use HAC as a reference standard. The co-occurrence of HAC with heptelidic acid and hydroheptelidic acid in the same endophytic system [4] further enables comparative ecological bioassay studies to determine whether chlorination confers differential insecticidal potency, stability in planta, or translocation properties within host tissues.

Fungal Metabolite Dereplication & Screening

For natural product chemists performing metabolomics or dereplication of fungal extracts, HAC serves as a diagnostic marker for Acremonium, Phyllosticta, and Hormonema secondary metabolism [5][6]. Its distinctive chlorine isotope pattern (³⁵Cl/³⁷Cl ≈ 3:1) provides a unique mass spectrometric signature for rapid identification in crude extracts via LC-HRMS. In laboratories building in-house natural product libraries from these fungal genera, HAC should be included as a reference standard to confirm chemotype presence and guide bioassay-guided fractionation efforts.

GAPDH-Independent Cytotoxicity in Cancer Metabolism

Cancer metabolism researchers studying glycolytic dependency should specifically use HAC as a negative control for GAPDH inhibition. The well-documented GAPDH inhibition by heptelidic acid (Ki = 1.6 µM) [2] can be contrasted with HAC's epoxide-independent cytotoxicity profile [1][3]. In experimental designs testing whether observed cytotoxicity in high-glycolytic cancer cells is GAPDH-mediated, parallel treatment with heptelidic acid and HAC can discriminate GAPDH-dependent from GAPDH-independent growth inhibition. This application scenario is supported by the structural impossibility of covalent Cys149 modification by HAC [3] coupled with its confirmed cell-line cytotoxicity data [1].

Application
Selection Property
Validation Focus
Epoxide-dependent vs. independent cytotoxicity SAR
Chloromethyl structural modification (no epoxide)
Cell-model endpoint comparison across sesquiterpene lactone analogs
Plant–endophyte–insect chemical ecology
Insecticidal bioassay relevance from spruce budworm model
Ecological bioassay endpoint monitoring; stability in planta
Fungal metabolite dereplication & screening
Chlorine isotope MS signature for rapid identification
Dereplication library matching; Acremonium/Phyllosticta chemotype confirmation
GAPDH-independent cytotoxicity in cancer metabolism research
Epoxide-absent GAPDH-negative control
GAPDH-dependent vs. independent cell-model endpoint discrimination
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